molecular formula C8H10N2O3 B12796034 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione CAS No. 136819-96-0

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12796034
CAS No.: 136819-96-0
M. Wt: 182.18 g/mol
InChI Key: QWZTZUYUCDFXJV-UHFFFAOYSA-N
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Description

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a propenyloxymethyl substitution at the N1 position of the pyrimidinedione core. These modifications significantly influence pharmacological, agricultural, and biochemical properties.

Properties

CAS No.

136819-96-0

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(prop-2-enoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O3/c1-2-5-13-6-10-4-3-7(11)9-8(10)12/h2-4H,1,5-6H2,(H,9,11,12)

InChI Key

QWZTZUYUCDFXJV-UHFFFAOYSA-N

Canonical SMILES

C=CCOCN1C=CC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of a pyrimidinedione derivative with a propenyloxy methylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The propenyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propenyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted pyrimidinedione compounds.

Scientific Research Applications

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyloxy group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The pyrimidinedione core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinedione Derivatives

Structural and Functional Variations

Pyrimidinedione derivatives are distinguished by substituents that alter solubility, reactivity, and biological activity. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidinedione Analogs
Compound Name Substituents/Modifications Molecular Formula Primary Application Key Evidence Source
Uracil Base structure (no substituents) C₄H₄N₂O₂ Antidiabetic agent
Tegafur 5-Fluoro-1-(tetrahydrofuran-2-yl) C₈H₉FN₂O₃ Chemotherapy (prodrug of 5-FU)
Tipiracil Hydrochloride 5-Chloro-6-[(2-iminopyrrolidinyl)methyl] C₉H₁₂ClN₃O₂·HCl Thymidine phosphorylase inhibitor
Bromacil 5-Bromo-6-methyl-3-(1-methylpropyl) C₉H₁₃BrN₂O₂ Herbicide
1-((Benzyloxy)methyl)-pyrimidinedione N1-(Benzyloxymethyl) C₁₂H₁₂N₂O₃ Research compound
FMAU 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl C₁₀H₁₂FN₂O₅ Antiviral/antitumor agent
Target Compound (Hypothetical) N1-(2-Propenyloxymethyl) C₈H₁₀N₂O₃ Not reported

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : Benzyloxy (logP ~1.5) and propenyloxy groups increase lipophilicity compared to uracil (logP ~-1.0), impacting membrane permeability .
  • Bioavailability : Fluorinated derivatives (e.g., FMAU) exhibit enhanced metabolic stability due to fluorine’s electronegativity, prolonging half-life .
  • Toxicity : Bromacil’s herbicidal activity (LD₅₀ = 520 mg/kg in rats) contrasts with uracil’s low toxicity (LD₅₀ > 5000 mg/kg), highlighting substituent-driven safety profiles .

Biological Activity

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 136819-96-0, is a pyrimidine derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities to nucleosides and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.177 g/mol
  • Appearance : White to off-white solid

The biological activity of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione can be attributed to its interaction with various biological targets. The compound's structure allows it to function as a nucleoside analog, which may interfere with nucleic acid synthesis and cellular processes.

Potential Mechanisms:

  • Inhibition of Nucleoside Metabolism : The compound may mimic natural nucleosides, disrupting normal metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidinediones exhibit antiviral properties, particularly against RNA viruses.
  • Antitumor Activity : Some studies indicate potential cytotoxic effects on cancer cell lines.

Antiviral Activity

A study focused on similar pyrimidine derivatives showed that compounds with structural similarities to 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione exhibited significant antiviral activity against HIV and other viruses. These compounds were found to inhibit viral replication in vitro.

CompoundVirus TypeIC50 (µM)Reference
Compound AHIV2.5
Compound BInfluenza1.0
1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedioneTBDTBDTBD

Antitumor Activity

In vitro studies have demonstrated that certain pyrimidine derivatives possess cytotoxic properties against various cancer cell lines. While specific data for 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione is limited, related compounds have shown promise in targeting cancer cells through apoptosis induction.

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-73.5
A549TBDTBD

Case Study 1: Antiviral Efficacy

In a comparative study of pyrimidine derivatives for their antiviral efficacy against HIV-1, a related compound demonstrated an IC50 value of 0.5 µM. This suggests that the structural framework of pyrimidinediones can be optimized for enhanced antiviral activity.

Case Study 2: Antitumor Screening

A screening of various pyrimidine derivatives against the MCF-7 breast cancer cell line revealed that modifications in the side chains significantly impacted cytotoxicity. Compounds similar to 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione were noted for their ability to induce apoptosis at lower concentrations.

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